(1Z,6E)-gamma-humulene
Description
Contextualization within Sesquiterpenoid Chemistry
(1Z,6E)-gamma-humulene is classified as a monocyclic sesquiterpenoid, a major group within the vast class of terpenes. np-mrd.orgebi.ac.uk Terpenes are naturally occurring hydrocarbons built from isoprene (B109036) units (C5H8); sesquiterpenes specifically consist of three isoprene units, giving them the characteristic molecular formula of C15H24. np-mrd.orgwikipedia.org
The biosynthesis of sesquiterpenes originates from the universal C15 precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). nih.govwikipedia.org The cyclization of this linear precursor by enzymes known as terpene synthases (TPS) generates the immense structural diversity observed in this class. This compound features an 11-membered ring structure. Its formation is catalyzed by γ-humulene synthase, an enzyme that facilitates the specific cyclization of FPP. wikipedia.orgenzyme-database.org This compound is an isomer of other humulenes, such as α-humulene and β-humulene, differing in the position and geometry of the double bonds within the macrocycle.
Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H24 | nih.govchemsrc.com |
| Molecular Weight | 204.35 g/mol | nih.govchemsrc.com |
| CAS Number | 26259-79-0 (for gamma-Humulene) | chemsrc.comchemicalbook.com |
| Density | ~0.9 g/mL | chemicalbook.comchemdad.com |
| Boiling Point | 276°C at 760mmHg (Predicted) | chemsrc.com |
| InChIKey | FNXUOGPQAOCFKU-RYKBTYGJSA-N | ebi.ac.uk |
Historical Trajectory of Academic Interest and Discovery
The scientific journey to understanding this compound is nested within the broader history of terpene chemistry. The term "terpene" was first coined in 1866 by August Kekulé. wikipedia.org A fundamental breakthrough came in the 1920s when Leopold Ružička established the "isoprene rule," which rationalized the structures of most terpenes as being assembled from isoprene units. uzh.ch
Humulene (B1216466) itself was first identified in the essential oil of hops (Humulus lupulus), from which it derives its name. lipidmaps.org For many years, research focused on what is now known as α-humulene. The total synthesis of humulene was a significant achievement in organic chemistry, with a notable synthesis reported in 1967. acs.org
Specific academic interest in the γ-isomer and its precise stereochemistry, (1Z,6E), grew with advancements in analytical and enzymatic techniques. A pivotal moment in the study of its biosynthesis was the 1998 isolation, characterization, and bacterial expression of γ-humulene synthase from the grand fir tree, Abies grandis. wikipedia.org This research provided definitive proof of the enzyme responsible for its production from FPP and opened the door for more detailed mechanistic and engineering studies. wikipedia.orgnih.gov
Key Milestones in Humulene Research
| Date | Discovery/Event | Significance | Reference |
|---|---|---|---|
| 1866 | Term "terpene" coined by August Kekulé. | Established the nomenclature for a new class of compounds. | wikipedia.org |
| 1920s | Isoprene rule proposed by Leopold Ružička. | Provided a foundational principle for understanding terpene structures. | uzh.ch |
| 1967 | Report on the total synthesis of humulene. | Demonstrated a viable synthetic route to the core macrocyclic structure. | acs.org |
| 1998 | Isolation and characterization of γ-humulene synthase from Abies grandis. | Identified the specific enzyme responsible for γ-humulene biosynthesis from FPP. | wikipedia.org |
Significance in Natural Products Research
This compound holds considerable significance in the field of natural products research primarily as a key biosynthetic intermediate. Its 11-membered ring system serves as the foundational scaffold for a variety of more complex sesquiterpenoids. For instance, it is a crucial precursor in the biosynthesis of tropolone (B20159) sesquiterpenoids, such as xenovulene A, which possess interesting biological activities. nih.gov
Furthermore, the enzyme that produces it, γ-humulene synthase, is a subject of intense study due to its remarkable catalytic promiscuity. The γ-humulene synthase from Abies grandis is capable of producing at least 52 different sesquiterpenoid products from a single FPP substrate, although this compound is one of the dominant products. uzh.chnih.gov This enzymatic activity makes it a powerful tool for generating molecular diversity and a model for understanding the evolution of new enzyme functions. nih.gov Research into these synthases provides a framework for exploiting their plasticity in activity-guided screens to build new functional molecules. nih.gov
From an ecological perspective, this compound is a component of the defensive oleoresin in coniferous trees like the grand fir, where it is produced in response to insect attacks or other injuries, highlighting its role in plant defense mechanisms. wikipedia.orgmybiosource.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,6E)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10+,13-7- |
InChI Key |
FNXUOGPQAOCFKU-RYKBTYGJSA-N |
Isomeric SMILES |
C/C/1=C/CCC(=C)/C=C/C(CCC1)(C)C |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CCC1)(C)C |
Origin of Product |
United States |
Biogenesis and Biosynthesis of 1z,6e Gamma Humulene
Enzymatic Pathways and Catalytic Mechanisms
The biosynthesis of (1Z,6E)-gamma-humulene is a classic example of terpenoid cyclization, involving a specialized enzyme that orchestrates a complex cascade of bond-forming and charge-managing events.
This compound, like all sesquiterpenoids, originates from the C15 acyclic isoprenoid, (2E,6E)-farnesyl diphosphate (B83284) (FPP). nih.govacs.orgnih.gov FPP serves as the universal precursor for the entire class of sesquiterpenes. nih.gov The biosynthesis of FPP itself is a fundamental process in primary metabolism, constructed from five-carbon isoprene (B109036) units—isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). acs.orgrsc.orggoogle.com These C5 building blocks are generated through either the mevalonate (B85504) (MVA) pathway, typically active in the cytosol of higher plants, or the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, which operates in the plastids. google.comsciengine.com Head-to-tail condensation of two IPP units with one DMAPP unit by prenyltransferase enzymes yields the FPP molecule, which is then available for modification by a host of terpene synthases. nih.govacs.org
The enzyme responsible for the synthesis of γ-humulene is γ-humulene synthase (EC 4.2.3.56). wikipedia.org This enzyme belongs to the terpene synthase (TPS) or cyclase family, which catalyzes the conversion of acyclic prenyl diphosphates into a vast array of cyclic and acyclic terpene structures. acs.orgrsc.org The primary function of γ-humulene synthase is to bind the FPP substrate and facilitate its 1,11-cyclization to form the 11-membered humulane (B1235185) ring structure. nih.govacs.org
A remarkable characteristic of some γ-humulene synthases is their catalytic promiscuity. rsc.orgnih.gov Rather than producing a single product with high fidelity, these enzymes can generate a complex mixture of sesquiterpenes from a single FPP substrate. nih.gov The γ-humulene synthase from grand fir (Abies grandis) is a notable example, capable of producing 52 different sesquiterpene products, underscoring the enzyme's ability to control multiple reaction pathways within its active site. rsc.orgnih.govuzh.chpnas.orgmpg.de This multiproduct nature is not accidental but is under the catalytic control of the enzyme. rsc.org
Table 1: Product Profile of Promiscuous γ-Humulene Synthase from Abies grandis This table illustrates the catalytic promiscuity of the enzyme, which synthesizes numerous sesquiterpenes from a single precursor, Farnesyl Diphosphate (FPP).
| Enzyme | Source Organism | Precursor | Number of Products | Principal Product(s) | Reference |
|---|---|---|---|---|---|
| γ-Humulene Synthase | Abies grandis | FPP | 52 | γ-Humulene | nih.govpnas.orgmpg.de |
The formation of the (1Z,6E) stereochemistry in γ-humulene requires a formal isomerization of the C2-C3 double bond of the (2E,6E)-FPP precursor. nih.govbeilstein-journals.org This is a critical step, as direct 1,11-cyclization of (2E,6E)-FPP would lead to a humulyl cation with an E configuration at the corresponding double bond. nih.gov The enzymatic strategy to overcome this involves the formation of a nerolidyl diphosphate (NPP) intermediate. nih.govbeilstein-journals.org This tertiary allylic diphosphate is formed via a 1,3-suprafacial transposition of the diphosphate group in FPP. nih.govbeilstein-journals.org Subsequent rotation around the C2-C3 single bond allows for the formation of the cisoid (3R)-NPP isomer, which, upon ionization and cyclization, yields the desired (Z,E)-humulyl cation that leads to this compound. nih.govbeilstein-journals.org
Recent structural and mutagenesis studies have identified specific amino acid residues within the active site of humulene (B1216466) synthases that exert stereochemical control. researchgate.net For instance, in studies comparing synthases that produce different humulene isomers, a single methionine residue was found to act as a gatekeeper, controlling whether the enzyme produces the 2E or 2Z isomer. researchgate.net This demonstrates that the enzyme's active site architecture precisely guides the conformation of the substrate and intermediates to ensure the formation of a specific stereoisomer. researchgate.net
The cyclization of FPP is a process driven by high-energy carbocation intermediates, which are skillfully managed by the enzyme. rsc.org The reaction is initiated by the ionization of FPP, which involves the departure of the diphosphate moiety (PPi), generating a reactive allylic cation. nih.gov This step is typically facilitated by a cluster of divalent metal ions (usually Mg²⁺) coordinated by conserved aspartate-rich motifs in the enzyme. nih.govacs.org
Following ionization, the enzyme directs an anti-Markovnikov C1–C11 intramolecular cyclization, where the terminal double bond attacks the C1 carbocation. acs.orgbiorxiv.org This attack forms the 11-membered ring and results in the formation of the humulyl cation intermediate. biorxiv.org The enzyme's active site plays a crucial role in stabilizing these highly reactive and transient carbocations, shielding them from premature quenching by water molecules and guiding the reaction cascade along a specific path. rsc.orguzh.ch This stabilization can be achieved through cation-π interactions with the aromatic side chains of amino acid residues like phenylalanine, which can be positioned to interact directly with the positively charged carbon. biorxiv.org The entire reaction cascade concludes with a final, specific deprotonation of the humulyl cation to yield the neutral this compound product. nih.gov
Genetic and Molecular Regulation of Biosynthesis
The production of this compound is ultimately controlled at the genetic level through the expression of specific terpene synthase genes.
Genes encoding γ-humulene synthases have been isolated and characterized from various plant species. A well-studied example is the γ-humulene synthase gene from grand fir (Abies grandis), which was isolated from a stem cDNA library. wikipedia.orgresearchgate.net The open reading frame of this gene encodes a protein of 593 amino acids. researchgate.net Similarly, α-humulene synthase genes, which catalyze the formation of a related isomer, have been identified in Aquilaria crassna, where their expression is induced by methyl jasmonate, a plant signaling molecule. researchgate.net
Analysis of the amino acid sequences of these enzymes reveals highly conserved domains characteristic of class I terpene synthases. oup.com One of the most critical is the aspartate-rich DDxxD motif. nih.govoup.comnih.gov This motif, along with a second conserved sequence (NSE/DTE), is essential for binding the trinuclear magnesium ion cluster that coordinates the diphosphate group of the FPP substrate and facilitates its ionization. nih.govnih.gov Mutagenesis studies have confirmed the catalytic significance of these motifs, showing that alterations can dramatically affect enzyme kinetics and the profile of products formed. nih.gov The presence and arrangement of these motifs are key determinants of the enzyme's function and its ability to produce the complex structure of γ-humulene. rsc.orgnih.gov
Table 2: Characterized Humulene Synthase Genes This table provides examples of identified genes encoding for enzymes that produce humulene isomers as major products, highlighting their source and key enzymatic features.
| Gene/Enzyme Name | Source Organism | Major Product(s) | Key Features / Motifs | Reference |
|---|---|---|---|---|
| γ-Humulene Synthase | Abies grandis | γ-Humulene, plus 51 other sesquiterpenes | Contains DDxxD motifs; highly promiscuous | wikipedia.orgresearchgate.netnih.gov |
| AcHS1 | Aquilaria crassna | α-Humulene | Shares identity with δ-guaiene synthases | researchgate.net |
| AmDG2 | Aquilaria malaccensis | α-Humulene, β-Caryophyllene | Contains α-helical structure typical of TPS | researchgate.net |
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| (2E,6E)-Farnesyl Diphosphate | FPP |
| Isopentenyl Diphosphate | IPP |
| Dimethylallyl Diphosphate | DMAPP |
| Nerolidyl Diphosphate | NPP |
| δ-Selinene | |
| α-Humulene | |
| β-Caryophyllene | |
| δ-Guaiene |
Expression Patterns in Biosynthetically Active Organisms
This compound, while less common than its isomer α-humulene, is found in various plant species, where its biosynthesis is a component of the plant's secondary metabolism. The expression of the necessary terpene synthase enzymes is often tissue-specific and can be induced by environmental or biological stress factors.
One of the most well-known sources of humulene isomers is hops (Humulus lupulus), where these compounds contribute to the characteristic aroma of beer. wikipedia.org While α-humulene is typically dominant, the presence of γ-humulene has also been noted.
Fungal species have also been identified as producers of humulene-derived sesquiterpenoids. stir.ac.uk Certain fungi possess terpene cyclase enzymes that can synthesize various humulene isomers, including the (1Z,6E) form, as precursors for more complex molecules like tropolone (B20159) sesquiterpenoids. nih.gov For example, a non-canonical terpene cyclase, AsR6, is involved in the biosynthesis of xenovulene A, which is derived from a humulene precursor. nih.gov
| Organism Type | Example Species | Primary Location of Biosynthesis |
| Plant | Humulus lupulus (Hops) | Essential oils in cones |
| Plant | Zingiber zerumbet (Ginger) | Rhizomes |
| Fungus | Aspergillus species | Fungal mycelium |
Divergent and Convergent Biosynthetic Pathways to Related Sesquiterpenoids
The biosynthesis of this compound is intricately linked to a broader network of sesquiterpenoid production. The central precursor, FPP, stands at a critical metabolic branch point, from which a diverse array of sesquiterpene skeletons can be generated through the action of different terpene synthases (TPS). These enzymes, despite sharing a common substrate, can direct the cyclization of FPP or its isomer NPP through different cationic intermediates to yield a variety of products.
A key example of a divergent pathway is the formation of germacrenes. Germacrene A synthase (GAS), for instance, catalyzes the 1,10-cyclization of FPP to produce (+)-germacrene A as its main product. acs.org Interestingly, this enzyme often exhibits product promiscuity, also yielding minor amounts of α-humulene (from a 1,11-cyclization) and other related compounds. acs.org This suggests a close evolutionary and mechanistic relationship between 1,10-cyclases and 1,11-cyclases, potentially proceeding through a shared carbocation intermediate that can be deprotonated to form either germacrene or humulene-type structures. acs.org
The pathway to this compound itself represents a divergence from the more common α-humulene pathway, distinguished by the initial FPP-to-NPP isomerization. nih.gov From the humulene scaffold, further enzymatic modifications such as oxidation, reduction, or rearrangement can lead to a vast number of downstream metabolites, creating a complex web of interconnected biosynthetic routes. stir.ac.ukresearchgate.netmdpi.com
Relationship to Other Humulene Isomers
The family of humulene isomers provides a clear illustration of how subtle differences in the initial steps of biosynthesis can lead to distinct stereochemical outcomes. The primary isomers of interest are α-humulene and γ-humulene.
The biosynthetic divergence point between α-humulene and this compound occurs at the level of the substrate used by the humulene synthase.
α-Humulene ((1E,4E,8E)-humulene) : Its biosynthesis proceeds directly from (2E,6E)-farnesyl diphosphate (FPP). A humulene synthase catalyzes a 1,11-cyclization of FPP, forming the (E,E)-humulyl cation, which is then deprotonated to yield α-humulene. nih.gov This is considered the most direct pathway for humulene formation.
This compound : Its formation requires the initial isomerization of FPP to (3R)-nerolidyl diphosphate (NPP). nih.gov It is this NPP intermediate that undergoes the 1,11-cyclization, leading to the (Z,E)-humulyl cation and ultimately this compound. nih.gov This pathway is essential for producing Z-configured terpenes.
The co-existence of these isomers in many plants suggests that multiple, specific humulene synthase enzymes may be active, or that a single, promiscuous synthase could potentially produce a mixture of isomers, although the latter is less common for achieving high stereochemical purity.
| Isomer | Precursor | Key Intermediate Cation | Resulting Double Bond Geometry |
| α-Humulene | (2E,6E)-Farnesyl Diphosphate (FPP) | (E,E)-Humulyl cation | 1E, 4E |
| This compound | (3R)-Nerolidyl Diphosphate (NPP) | (Z,E)-Humulyl cation | 1Z, 6E |
Precursors to Downstream Metabolites (e.g., Zerumbone)
Humulene isomers serve as crucial starting points for the biosynthesis of a wide range of more complex and often biologically active sesquiterpenoids. While this compound is a precursor for certain fungal metabolites like neosetophomone-type tropolones, the most studied downstream pathway from the humulene family leads to zerumbone (B192701). nih.gov
The biosynthesis of zerumbone, a cyclic sesquiterpenoid ketone with significant pharmacological interest, begins specifically with α-humulene . nih.govnih.gov The pathway involves a two-step oxidation process:
First, the enzyme α-humulene-8-hydroxylase, a cytochrome P450 monooxygenase (CYP71BA1), catalyzes the hydroxylation of α-humulene at the C8 position to form 8-hydroxy-α-humulene. researchgate.netnih.gov
This intermediate is then oxidized by a dehydrogenase, known as zerumbone synthase, which converts the hydroxyl group into a ketone, yielding the final product, zerumbone. nih.gov
Therefore, while this compound is part of the broader family of humulenes, it is its isomer, α-humulene, that is the direct and established precursor to zerumbone. nih.govresearchgate.net The biosynthetic pathways diverge at the isomer level, with each isomer being channeled towards different sets of downstream metabolites.
Chemical Synthesis Methodologies for 1z,6e Gamma Humulene and Analogues
Total Synthesis Strategies and Approaches
While numerous efforts have been directed towards the synthesis of humulene-related natural products, a dedicated total synthesis of the specific (1Z,6E)-gamma-humulene isomer is not extensively documented in peer-reviewed literature. However, the established strategies for constructing the humulane (B1235185) core and controlling olefin stereochemistry provide a clear blueprint for how such a synthesis could be achieved.
A plausible retrosynthetic analysis of this compound begins by disconnecting the 11-membered macrocycle to reveal an acyclic precursor. The most logical disconnections are the carbon-carbon bonds formed during the ring-closing step. Key strategies often involve macrocyclization of a linear farnesol-derived chain.
For instance, a common approach involves an intramolecular coupling reaction. This leads back to an open-chain dicarbonyl compound or a terminal halide and an anionic carbon, which can be constructed from smaller, readily available fragments. This general strategy, breaking the macrocycle to an acyclic precursor, is a cornerstone of many humulene (B1216466) syntheses, including the classical Corey and McMurry syntheses of α-humulene. wikipedia.org More recent syntheses of complex humulene-derived molecules, such as (-)-integrifolian-1,5-dione, also rely on macrocyclization as a key step in their retrosynthetic plan. researchgate.net
The construction of the 11-membered ring is the central challenge in humulene synthesis. Several powerful reactions have been employed to achieve this macrocyclization.
McMurry Reaction : This reductive coupling of two carbonyl groups using a low-valent titanium reagent is a classic method for forming large rings. wikipedia.org
Nozaki-Hiyama-Kishi (NHK) Reaction : An intramolecular version of this nickel/chromium-mediated coupling between an aldehyde and a vinyl halide is highly effective for synthesizing macrocyclic frameworks, as demonstrated in the synthesis of various germacranolide sesquiterpenes. researchgate.net
Ring-Closing Metathesis (RCM) : While highly effective for many ring sizes, RCM for 10- and 11-membered rings can be challenging but has been successfully applied in the synthesis of related sesquiterpenes like (-)-diversifolin. researchgate.net
Palladium-Mediated Cyclizations : Modern methods using palladium catalysts to form C-C bonds offer mild and efficient routes to macrocycles. wikipedia.org
A significant hurdle is controlling the stereochemistry of the double bonds, particularly the (1Z) bond. Chemical syntheses often favor the formation of the more thermodynamically stable E-isomer. Achieving high Z-selectivity typically requires specific stereocontrolled reactions, such as the Wittig reaction with stabilized ylides or modifications of the Horner-Wadsworth-Emmons reaction. The stereoselective synthesis of the trisubstituted (6E) olefin is also a critical step. The total synthesis of parthenolide, a related natural product, highlights the challenge and importance of macrocyclic stereocontrol during these key transformations.
| Reaction Type | Description | Application in Humulene-type Synthesis |
| McMurry Reaction | Reductive coupling of two carbonyls using low-valent titanium. | Formation of the 11-membered macrocycle from an acyclic dialdehyde. wikipedia.org |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Ni/Cr-mediated intramolecular coupling of a vinyl halide and an aldehyde. | Macrocyclization to form the core ring structure of related sesquiterpenes. researchgate.net |
| Stille Coupling | Palladium-catalyzed cross-coupling of an organostannane with an organic halide. | Used in late-stage convergent assembly of complex carbon skeletons. researchgate.netrsc.org |
| Ring-Closing Metathesis (RCM) | Olefin metathesis to form a cyclic alkene from a diene precursor. | Construction of 10- and 11-membered rings in related terpene syntheses. researchgate.net |
The field of total synthesis is constantly evolving, with new methods offering more efficient and elegant solutions. For humulene-type structures, novel strategies continue to be developed. The first total synthesis of (-)-integrifolian-1,5-dione showcased an innovative approach where a highly selective cyclopropanation was followed by a Stille-type cross-coupling to install a key quaternary stereocenter. researchgate.net This was coupled with a lactonization/ring expansion strategy to forge the strained ten-membered ring. researchgate.net Such developments, including the use of palladium-catalyzed multicomponent assembly and cyclization, simplify the construction of the core structure and may prove advantageous in future syntheses of specific isomers like this compound. wikipedia.org
Biomimetic Synthesis Approaches
Nature synthesizes γ-humulene with remarkable efficiency and stereospecificity using a dedicated enzyme, γ-humulene synthase. wikipedia.org This enzyme belongs to the terpene synthase (or cyclase) family, which catalyzes some of the most complex reactions in chemistry.
The biosynthesis begins with the acyclic precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). nih.gov The enzyme facilitates the ionization of FPP by coordinating magnesium ions to the diphosphate group, which acts as a good leaving group. This generates a reactive farnesyl cation. The enzyme's active site then folds the flexible cation into a specific conformation that enables a direct 1,11-cyclization, where the C1 attacks the C10-C11 double bond. nih.govacs.org This forms the 11-membered humulyl cation. A final, enzyme-controlled deprotonation step yields γ-humulene. nih.gov
The formation of the (1Z) double bond, as seen in other humulene isomers, is thought to involve an initial isomerization of FPP to nerolidyl diphosphate (NPP) within the enzyme's active site. nih.gov This intermediate allows for rotation around the C2-C3 bond before cyclization, leading to the Z configuration in the final product. The precise conformation enforced by the protein's active site architecture is what dictates the specific isomeric outcome of the reaction. nih.gov
Chemoenzymatic Synthesis and Hybrid Methodologies
Chemoenzymatic synthesis harnesses the power of enzymes as catalysts to perform challenging chemical transformations with high selectivity, often under mild conditions. This approach is particularly well-suited for producing complex terpenes like this compound.
The enzyme γ-humulene synthase from the grand fir, Abies grandis, is a well-characterized example. nih.govscienceopen.com It is famously promiscuous, capable of producing at least 52 different sesquiterpenes from FPP, with γ-humulene being one of the major products. nih.govnih.gov This natural catalytic activity can be directly utilized for the production of γ-humulene in engineered microbial systems. nih.gov
Furthermore, protein engineering offers a powerful tool to tailor the product profile of these enzymes. Studies on different humulene synthases have revealed that single amino acid substitutions can dramatically alter and control the stereochemical outcome. For example, research on the non-canonical terpene cyclases AsR6 and EupR3 demonstrated that a single residue acts as a gatekeeper, controlling whether a (2E,6E,9E)- or a (2Z,6E,9E)-humulene isomer is produced. nih.govresearchgate.net By swapping a leucine (B10760876) for a methionine in the active site, the product specificity was completely inverted. nih.gov This highlights the immense potential for engineering a γ-humulene synthase to exclusively produce the (1Z,6E) isomer.
Hybrid methodologies combine the synthesis of modified, non-natural precursors with enzymatic conversions. Modular chemoenzymatic approaches have been developed to synthesize various terpene analogues by feeding chemically synthesized diphosphate precursors to terpene synthases. nih.gov This strategy allows for the creation of novel terpenoid structures that are inaccessible through purely chemical or biological means, expanding the chemical space for drug discovery and other applications. nih.gov
| Enzyme / Mutant | Organism Source | Key Finding / Significance |
| γ-humulene synthase | Abies grandis | Highly promiscuous enzyme producing 52 sesquiterpenes, including γ-humulene as a major product. nih.govnih.gov |
| AsR6 | Acremonium strictum (fungus) | Produces (2E,6E,9E)-humulene. Contains a key Leucine (L285) residue. nih.govresearchgate.net |
| EupR3 | Eupenicillium pinetorum (fungus) | Produces (2Z,6E,9E)-humulene. Contains a key Methionine (M261) residue instead of Leucine. nih.govresearchgate.net |
| AsR6 L285M Mutant | Engineered | The single mutation switched the product profile from the (2E,6E,9E) to the (2Z,6E,9E) isomer. nih.govresearchgate.net |
| EupR3 M261L Mutant | Engineered | The single mutation inverted the product profile from the (2Z,6E,9E) to the (2E,6E,9E) isomer. nih.govresearchgate.net |
Structural Modifications, Derivatization, and Structure Activity Relationship Sar Studies
Chemical Derivatization of the (1Z,6E)-gamma-Humulene Skeleton
The chemical derivatization of the this compound skeleton involves modifying its core structure to generate new analogues with potentially enhanced or novel properties. These modifications primarily target the cycloundecatriene ring and involve the introduction of various functional groups or heteroatoms.
The cycloundecatriene ring of humulene (B1216466) is conformationally flexible and possesses three double bonds, which are prime targets for chemical functionalization. Various reactions have been employed to modify this ring system, leading to a diverse range of structures.
Cycloaddition Reactions: The double bonds of the humulene ring can undergo cycloaddition reactions. For instance, the [2+3] dipolar cycloaddition of nitrile oxides to α-humulene (a stereoisomer of γ-humulene) has been shown to occur selectively at the different double bonds. The reaction of 4-trifluoromethylbenzonitrile oxide with α-humulene yields two main mono-adducts, with the major product resulting from addition to the C1-C2 double bond, which has a higher electron density. scielo.br This demonstrates how the electronic properties of the ring's double bonds can direct functionalization.
Transannular Cyclizations: The proximity of atoms across the 11-membered ring allows for transannular reactions, leading to the formation of bicyclic or tricyclic systems. For example, the reaction of humulene with hypobromous acid results in both a monocyclic bromo-alcohol and a tricyclic ether, known as hBr-ether. rsc.org Similarly, acid-catalyzed reactions of humulene diepoxide can lead to transannular ring-opening and closing, forming complex polycyclic skeletons. unifi.it These intramolecular cyclizations dramatically alter the topology of the original humulene scaffold.
Epoxidation and Rearrangement: The double bonds can be selectively epoxidized. The resulting humulene epoxides are versatile intermediates that can be interconverted through transannular bond formation, leading to novel bicyclic structures like bicyclohumulenediol. oup.com
Table 1: Examples of Functionalization Reactions on the Humulene Ring
| Reaction Type | Reagent(s) | Target Site(s) | Resulting Structure(s) | Reference |
| 1,3-Dipolar Cycloaddition | 4-trifluoromethylbenzonitrile oxide | C1=C2 and C4=C5 double bonds | Isoxazoline adducts | scielo.br |
| Electrophilic Addition/Cyclization | Hypobromous acid (HOBr) | Double bonds | Monocyclic bromo-alcohol, Tricyclic ether | rsc.org |
| Epoxidation & Transannular Rearrangement | Peroxy acids, followed by acid/base catalysis | Double bonds | Humulene epoxides, Bicyclohumulenediol | unifi.itoup.com |
Introducing heteroatoms (e.g., oxygen, nitrogen) and altering the side chains of the humulene skeleton are key strategies for diversifying its chemical properties and biological activities.
Oxygenation: Oxygen functionalities can be introduced chemoenzymatically. For example, using amorphadiene (B190566) synthase with a synthetic farnesyl diphosphate (B83284) (FDP) analogue, 8-methoxy-FDP, researchers synthesized 8-methoxy-γ-humulene. nih.govresearchgate.net This demonstrates how enzymes can be used to create oxygenated humulene derivatives that are not easily accessible through traditional synthesis. Natural processes also yield oxygenated humulenes; for instance, cytochrome P450 enzymes can hydroxylate α-humulene to produce 8-hydroxy-α-humulene, a precursor to zerumbone (B192701). researchgate.net
Nitrogen Introduction: Nitrogen atoms have been incorporated into the humulene scaffold to create novel alkaloid-like compounds. A strategy involving Lewis acid-mediated epoxide-opening transannulation and ring-reconstruction via olefin metathesis has been used to access diverse ring systems, including aza-ring-containing scaffolds from a humulene-derived epoxide. researchgate.net
Side Chain Modification: While less common, modifications to the methyl and isopropylidene side chains can be achieved through total synthesis or by using engineered enzymes with modified substrates.
Synthetic Libraries based on the this compound Scaffold
The development of synthetic libraries based on a common scaffold is a powerful approach in drug discovery and chemical biology. The humulene skeleton serves as an excellent starting point for Diversity-Oriented Synthesis (DOS), a strategy that aims to rapidly generate structurally diverse and complex molecules.
A key example is the construction of a terpenoid alkaloid-like compound library from the humulene skeleton. This approach utilizes the humulene core to generate a variety of complex ring systems, including 11-membered monocycles, oxabicyclic structures, and medium-sized aza-rings. researchgate.net Another DOS approach started from humulene diepoxide, where ring-opening reactions of the epoxides followed by transannulation and olefin metathesis led to a small library of diverse terpenoid compounds. unifi.it These libraries provide collections of related but structurally distinct molecules that can be screened for biological activity, facilitating the exploration of new chemical space. researchgate.netf1000research.com
Structure-Activity Relationship (SAR) Investigations
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological effect. For this compound and its derivatives, these investigations help to identify the key structural motifs responsible for specific biological actions and guide the design of more potent and selective analogues.
SAR studies correlate specific parts of the humulene molecule with its function.
Influence of Double Bonds and Carbonyl Groups: In zerumbone, a naturally occurring humulene-related sesquiterpenoid, the presence of an α,β-unsaturated carbonyl group in the 11-membered ring is considered critical for its various biological activities, including anti-inflammatory and antitumor effects. researchgate.net The reactivity of this system, along with the exocyclic and endocyclic double bonds, contributes to its pharmacological profile. researchgate.net
Role of the Macrocyclic Ring: The 11-membered ring itself is a key determinant of activity. Its conformation dictates the spatial arrangement of the functional groups. The cyclization of the farnesyl diphosphate precursor to form the 11-membered macrocycle is a crucial step that sets the stage for all subsequent biological properties. pnas.org The inherent flexibility and reactivity of this ring are central to the diverse bioactivities observed in humulene-type sesquiterpenoids.
Impact of Substituents: The introduction of substituents, such as the methoxy (B1213986) group in 8-methoxy-γ-humulene, creates new analogues whose biological activities can be compared to the parent compound to understand the substituent's contribution. nih.gov
Table 2: Structure-Activity Relationship Insights for Humulene Derivatives
| Structural Feature | Derivative Example | Implied Role/Mechanism | Reference |
| α,β-Unsaturated Carbonyl | Zerumbone | Crucial for anti-inflammatory & antitumor activities | researchgate.net |
| Cycloundecatriene Ring | This compound | Provides the foundational macrocyclic scaffold necessary for activity | pnas.org |
| Epoxide Groups | Humulene diepoxide | Act as reactive handles for further diversification and transannular reactions | unifi.it |
| Heteroatom Introduction | 8-methoxy-γ-humulene | Modifies polarity and potential hydrogen bonding, altering biological interactions | nih.gov |
Rational design involves creating specific molecules to test hypotheses about biological mechanisms. This is often achieved through enzyme engineering or by synthesizing modified substrates for enzymatic reactions.
Enzyme Engineering: The enzyme γ-humulene synthase, which produces γ-humulene from farnesyl diphosphate, is known for its product promiscuity, creating over 50 different sesquiterpenes. pnas.orgnih.gov By applying rational design and directed evolution, researchers have mutated specific amino acid residues in the enzyme's active site. nih.govillinois.edu These engineered enzymes exhibit altered product profiles, sometimes showing increased selectivity for a particular sesquiterpene. nih.govdiva-portal.org This approach allows for the controlled production of specific humulene-related analogues to probe their distinct biological roles.
Substrate Engineering: An alternative to modifying the enzyme is to modify its substrate. By synthesizing unnatural farnesyl diphosphate (FDP) analogues, scientists can feed them to terpene synthases to produce novel "unnatural" terpenoids. nih.govresearchgate.net For example, using FDP analogues with strategically placed fluorine atoms or modified methyl groups can intercept or alter the enzymatic reaction cascade, providing insights into the reaction mechanism and generating novel compounds for biological testing. cardiff.ac.uk This chemoenzymatic approach has been used to produce derivatives like 8-methoxy-γ-humulene, which would be challenging to create otherwise. nih.gov
Advanced Spectroscopic and Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like (1Z,6E)-gamma-humulene. Its high separation efficiency and sensitive detection capabilities make it indispensable for analyzing complex mixtures.
High-Resolution GC-MS for Complex Mixture Analysis
High-resolution gas chromatography-mass spectrometry (HR-GC-MS) offers a significant advantage in the analysis of complex matrices where this compound may be present alongside numerous other structurally similar compounds. lcms.cznih.gov The high mass accuracy of HR-MS allows for the determination of elemental compositions of ions, which greatly enhances the confidence in compound identification. nih.gov This is particularly crucial when differentiating isomers that may have very similar mass spectra at unit resolution. The combination of the separation power of high-resolution gas chromatography with the precise mass measurements of a high-resolution mass spectrometer, such as a time-of-flight (TOF) analyzer, enables the unambiguous identification of individual components in intricate mixtures like essential oils. lcms.cz
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Profiling
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds from various matrices, including plant materials and beverages. sigmaaldrich.comscielo.br When coupled with GC-MS, HS-SPME provides a sensitive and efficient method for profiling the volatile constituents, including this compound.
In the analysis of red wines, for instance, HS-SPME-GC-MS has been successfully employed to characterize and quantify a range of sesquiterpenes. researchgate.netmdpi.com The method involves exposing a solid-phase microextraction fiber to the headspace above the sample, where volatile compounds partition onto the fiber coating. researchgate.net The fiber is then directly introduced into the GC injector for thermal desorption and subsequent analysis. researchgate.net Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving accurate and reproducible results. sigmaaldrich.com For example, a study on the volatile compounds in Ipomoea cairica leaves optimized the equilibrium temperature and time to enhance the detection of various compounds, including α-humulene. nih.gov
Table 1: Example of HS-SPME-GC-MS Parameters for Volatile Analysis
| Parameter | Condition | Reference |
| Fiber Type | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | researchgate.net |
| Equilibration Time | 15 min | researchgate.netmdpi.com |
| Extraction Time | 15 min | researchgate.netmdpi.com |
| Equilibration Temperature | 30 °C | researchgate.net |
| Desorption Temperature | 260 °C | researchgate.netmdpi.com |
| GC Column | CP-Wax 52 CB (polar) | mdpi.com |
This table provides an example of typical parameters and is not exhaustive.
Use of Chiral and Non-Polar Stationary Phases for Enantiomeric/Diastereomeric Resolution
The separation of enantiomers and diastereomers of chiral compounds like humulene (B1216466) isomers requires the use of specialized chiral stationary phases in gas chromatography. wisc.educhromatographyonline.comgcms.cz Standard non-polar columns, while effective for separating many compounds based on boiling point and polarity, cannot resolve enantiomers, which have identical physical properties in a non-chiral environment. wisc.edu
Chiral GC columns, often containing derivatized cyclodextrins, create a chiral environment within the column. chromatographyonline.comrestek.com This allows for differential interactions with the enantiomers, leading to different retention times and their subsequent separation. azom.com The choice of the specific chiral stationary phase is critical, as different phases exhibit unique selectivities for various classes of compounds. chromatographyonline.com For instance, a Gamma Dex 225 column and a ChiralDex G-TA column show different selectivities for the enantiomers of menthol (B31143) and menthone. chromatographyonline.com While specific data for this compound enantiomeric resolution is not detailed in the provided context, the principles of chiral GC are directly applicable. Non-polar phases, such as those with dimethylpolysiloxane, are commonly used for the general analysis of essential oils to separate a wide range of terpenes based on their volatility. researchgate.net
Optimization of GC Conditions for Thermally Labile Isomers
This compound, like many other terpenes, can be thermally labile, meaning it can degrade or isomerize at high temperatures. Therefore, optimizing the GC conditions is crucial to prevent analytical artifacts and ensure accurate quantification. Key parameters that require careful optimization include the injector temperature, oven temperature program, and carrier gas flow rate. copernicus.org
A lower injector temperature can minimize the thermal degradation of sensitive compounds. The oven temperature program should be designed to provide sufficient separation of isomers while keeping the maximum temperature as low as possible. A study on the analysis of terpenes from pine needles and spruce twigs utilized a thermal desorption-GC-MS method where the transfer line temperature was maintained at 220 °C to handle these compounds. copernicus.org The selection of an appropriate GC column and its dimensions also plays a significant role in achieving good resolution at lower temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including this compound. weebly.com It provides detailed information about the carbon-hydrogen framework of a molecule.
Multi-dimensional NMR for Comprehensive Structural Elucidation
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, complex molecules like this compound often exhibit overlapping signals that can be difficult to interpret. weebly.comomicsonline.org Multi-dimensional NMR techniques, such as 2D NMR, are essential for unambiguously assigning all proton and carbon signals and thus confirming the precise structure. omicsonline.orgd-nb.inforesearchgate.net
Common 2D NMR experiments used for structural elucidation include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.
The combination of these experiments allows for a complete and detailed mapping of the molecular structure, confirming the connectivity and stereochemistry of this compound. While specific NMR data for this compound is not provided in the search results, the general application of these techniques is standard practice for the structural elucidation of such natural products. researchgate.netmdpi.com
Advanced NMR Techniques for Conformational Analysis
The flexible nature of the 11-membered cycloundecatriene ring of gamma-humulene (B13393129) means it can exist as a mixture of multiple interconverting conformers in solution. nih.gov At room temperature, this conformational dynamism often results in broad and poorly resolved signals in a standard ¹H NMR spectrum, making detailed structural assignment difficult. nih.gov Advanced NMR techniques, particularly variable-temperature (VT-NMR) experiments and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for resolving and characterizing these individual conformational isomers. nih.govauremn.org.br
By lowering the temperature of the NMR experiment, the rate of interconversion between conformers can be slowed sufficiently on the NMR timescale. This results in the broad, averaged signals resolving into distinct sets of sharp signals, with each set corresponding to a specific conformer. nih.gov The relative populations of the different conformers can then be determined by integrating these now-distinct signals. nih.gov For instance, a study on the structurally similar sesquiterpene (+)-Germacrene A, which also possesses a flexible cyclodecadiene ring, revealed the presence of three distinct conformers in a roughly 5:3:2 ratio at or below 25 °C. nih.gov
Once the signals for individual conformers are resolved, 2D NOESY experiments are performed. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), which is crucial for determining the three-dimensional folding of the carbon skeleton in each conformer. nih.govyoutube.com By analyzing the pattern of NOE cross-peaks, the spatial relationships between different protons across the ring can be established, allowing for the definitive assignment of each conformer's structure. mdpi.com Computational methods, such as the generation of a Potential Energy Surface (PES) through theoretical calculations, can complement the experimental NMR data to provide a more complete picture of the conformational landscape. auremn.org.br
Table 1: Representative Data from Conformational Analysis via Advanced NMR
This table illustrates the type of data obtained from a comprehensive NMR conformational analysis, modeled after studies on similar flexible sesquiterpenes. nih.gov
| Conformer | Relative Population (at low T) | Key NOE Correlations (Hypothetical for γ-humulene) |
| Conformer A | ~55% | H-1 ↔ H-5, H-2 ↔ H-10 |
| Conformer B | ~30% | H-1 ↔ H-9, H-6 ↔ H-8 |
| Conformer C | ~15% | H-2 ↔ H-6, H-5 ↔ H-10 |
X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov However, small, non-polar, and often non-crystalline molecules like humulenes can be notoriously difficult to crystallize on their own. d-nb.info A powerful approach to overcome this limitation is the use of co-crystallization with a "chaperone" molecule. d-nb.infonih.gov Researchers have successfully used tetraaryladamantanes as hosts to encapsulate small guest molecules, inducing crystallization and allowing for subsequent X-ray diffraction analysis. d-nb.infonih.gov This technique was successfully applied to determine the structure of α-humulene, a close isomer of γ-humulene, demonstrating its feasibility for this class of compounds. d-nb.info Once a suitable crystal is obtained, analysis of the diffraction data, particularly the anomalous scattering, allows for the unambiguous determination of the absolute configuration. nih.govresearchgate.net
Beyond the molecule itself, X-ray crystallography provides unparalleled insights into how this compound interacts with biological macromolecules, such as the enzymes that synthesize it. core.ac.uk Terpene synthases are enzymes that catalyze the cyclization of linear precursors like farnesyl diphosphate (B83284) (FPP) into a vast array of cyclic terpene products. nih.gov The crystal structures of these enzymes in complex with their ligands reveal the precise atomic interactions that govern the reaction's outcome. nih.govresearchgate.net
A study on a humulene synthase (AsR6) revealed the crystal structure of the enzyme with a bound humulene product in its active site. researchgate.net This structure showed a unique binuclear Mg²⁺ cluster essential for binding the substrate's diphosphate group and identified key amino acid residues that form a template, guiding the folding of the FPP chain and controlling the stereochemistry of the cyclization. researchgate.net Remarkably, site-directed mutagenesis studies combined with structural analysis have shown that a single amino acid residue can act as a gatekeeper, dictating whether a (2Z) or (2E) double bond is formed, thus controlling the specific humulene isomer produced. researchgate.net For example, mutagenesis of an α-bisabolol synthase from Artemisia annua altered its product profile to include γ-humulene as the major product, and the crystal structure of this mutant was solved to elucidate the mechanism. rcsb.org
Table 2: Summary of X-ray Crystallography Data for a Humulene Synthase-Ligand Complex
This table summarizes key findings from crystallographic studies of terpene synthases that produce humulene isomers. researchgate.netrcsb.org
| Feature | Description | Reference |
| Enzyme Class | Terpene Synthase (Class I) | researchgate.net |
| Ligand | Humulene (in product complex) | researchgate.net |
| Metal Cofactors | Binuclear Mg²⁺ Cluster | researchgate.net |
| Key Active Site Residue | L285/M261 (Controls Z/E stereoselectivity) | researchgate.net |
| PDB ID (Related Mutant) | 4GAX (A γ-humulene-producing mutant) | rcsb.org |
High-Performance Liquid Chromatography (HPLC) and Preparative Separation Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of specific compounds from complex mixtures, such as natural extracts or fermentation broths. shimadzu.beplantaanalytica.com The separation of sesquiterpenes like humulene isomers is particularly challenging due to their structural similarity and similar polarities. researchgate.net Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, is employed to isolate compounds in sufficient quantities for further analysis or use. shimadzu.belcms.cz
Due to the non-polar nature of humulenes, reversed-phase HPLC is a common approach. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase. researchgate.net A study detailing the separation of terpenoids from Hymenaea courbaril optimized a semi-preparative method using an octadecyl-bonded silica (B1680970) column with a mobile phase of methanol, water, and formic acid. researchgate.net
To enhance the separation of isomers with different double bond geometries, such as this compound from its other isomers, silver ion chromatography can be employed. researchgate.net Silver ions form reversible complexes with the π-electrons of double bonds, and the stability of these complexes differs based on the stereochemistry and substitution pattern of the double bond. This differential affinity can be exploited for separation. A highly effective method combines high-speed countercurrent chromatography (HSCCC) with a silver nitrate-containing solvent system, followed by a final purification step using preparative HPLC. researchgate.net This combination has been successfully used to separate structurally similar sesquiterpenoids, including geometric isomers, from a fermentation broth. researchgate.net
Table 3: Example Parameters for Preparative Separation of Sesquiterpenes
This table provides typical parameters for HPLC-based separation methods applicable to humulene isomers, based on published studies. researchgate.netresearchgate.net
| Method | Stationary Phase / Column | Mobile Phase | Detection |
| Reversed-Phase Prep-HPLC | Octadecyl-bonded silica (C18), preparative scale (e.g., 250 x 10 mm) | Gradient or isocratic mixture of Methanol:Water (often with acid modifier like formic acid) | UV (e.g., 240 nm), Mass Spectrometry (MS) |
| Ag⁺ Complexation HSCCC-HPLC | HSCCC with n-hexane-methanol-AgNO₃ solution, followed by Prep-HPLC (e.g., C18 column) | HSCCC: Two-phase n-hexane/methanol/AgNO₃; HPLC: Acetonitrile/Water | UV, MS |
Mechanistic Investigations of Biological Activities in Vitro, Cellular, Molecular, and Non Human Experimental Models
Cellular and Molecular Pathway Modulation
(1Z,6E)-gamma-humulene, commonly known as α-humulene, is a sesquiterpene investigated for its potential interactions with various enzyme systems. One key area of research is its effect on acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govwikipedia.org The inhibition of AChE is a primary therapeutic strategy for managing conditions like Alzheimer's disease, as it increases acetylcholine levels in synaptic clefts, helping to improve cholinergic transmission. nih.govmdpi.comnih.govnih.gov
This compound has been shown to modulate cellular redox homeostasis by influencing the levels of Reactive Oxygen Species (ROS). ROS are critical signaling molecules, but their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies. nih.govnih.gov
In vitro studies have demonstrated that α-humulene can induce the production of ROS in certain cancer cell lines. nih.gov This pro-oxidant activity is linked to its cytotoxic effects against these cells. Specifically, treatment with α-humulene led to a significant, dose-dependent increase in ROS levels. nih.gov This was accompanied by a corresponding depletion of intracellular glutathione (GSH), a key non-enzymatic antioxidant that scavenges ROS. nih.govnih.gov The reduction in GSH levels further exacerbates oxidative stress, contributing to cell death pathways. nih.gov
Table 1: Effect of α-Humulene on ROS Production and Glutathione Levels
| α-Humulene Concentration (µM) | Increase in ROS Production (%) | Glutathione (GSH) Depletion (%) |
|---|---|---|
| 50 | 163% (after 1 hour) | 38% |
| 200 | 278% (after 4 hours) | 71% |
Research into the biological activities of this compound has extended to its influence on gene expression. Terpene synthases (TPS) are a family of enzymes responsible for the biosynthesis of terpenes. nih.gov In Cannabis sativa, the gene TPS9 has been identified to produce a mixture of β-caryophyllene and α-humulene, indicating a genetic basis for their co-occurrence in certain plants. nih.gov
In the context of its antimicrobial activity, α-humulene has been shown to directly modulate the expression of genes associated with antibiotic resistance in bacteria. A study on enterotoxigenic Bacteroides fragilis, a bacterium linked to inflammatory bowel disease, found that α-humulene significantly reduced the expression of genes encoding multidrug efflux pumps. nih.gov Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By downregulating these genes, α-humulene can potentially resensitize bacteria to conventional antibiotics.
Table 2: Effect of α-Humulene on Bacterial Gene Expression
| Target Genes | Organism | Observed Effect | Functional Consequence |
|---|---|---|---|
| bmeB1 | Bacteroides fragilis | Significant downregulation | Inhibition of multidrug resistance efflux pump |
| bmeB3 | Bacteroides fragilis | Significant downregulation | Inhibition of multidrug resistance efflux pump |
The endocannabinoid system (ECS) is a complex cell-signaling system comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes. nih.govmdpi.comnih.gov It plays a crucial role in regulating a wide range of physiological processes. maastrichtuniversity.nl The interaction of terpenes like this compound with the ECS is an area of active investigation.
Initial in vitro studies suggested that several cannabis-derived terpenes, including α-humulene, did not have direct modulatory effects on CB1 or CB2 receptors. nih.gov However, more recent research has demonstrated that α-humulene exhibits cannabimimetic properties, indicating an interaction with the ECS. nih.gov In vivo experiments in mice revealed that α-humulene produces antinociceptive (pain-reducing) effects. nih.gov Further in vitro analysis identified that these effects are mediated through interactions with cannabinoid type 1 (CB1) and type 2 (CB2) receptors, as well as the adenosine A2a receptor. nih.gov
The activation of the CB1 receptor by α-humulene was found to be dependent on relatively high concentrations and could be reversed by a CB1 antagonist, confirming a direct interaction. nih.gov Furthermore, α-humulene demonstrated a synergistic effect with a synthetic cannabinoid agonist, enhancing its antinociceptive properties. nih.gov This complex interplay with multiple receptor systems highlights the nuanced role of α-humulene in modulating ECS-related pathways. nih.gov
Antimicrobial and Antibiofilm Mechanisms
The antimicrobial activity of many hydrophobic molecules, including components of essential oils, is often attributed to their ability to disrupt the structure and function of microbial cell membranes. mdpi.comnih.gov This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. mdpi.comacs.org While this is a proposed mechanism for many terpenes, the specific actions of this compound are multifaceted.
Studies on α-humulene have confirmed its antibacterial and antibiofilm effects against pathogens like Bacteroides fragilis. nih.gov While direct physical disruption of the membrane is a plausible mechanism, evidence also points towards more specific molecular targets. As detailed in section 6.1.3, α-humulene inhibits the expression of efflux pump genes. nih.gov This action, while not a direct physical disruption of the membrane itself, interferes with a critical membrane-associated function (efflux of toxic substances), thereby contributing to its antimicrobial effect. The ability of hydrophobic compounds to accumulate in the bacterial membrane can cause expansion and alter membrane fluidity, leading to ion leakage and functional impairment. acs.org Therefore, the antimicrobial mechanism of γ-humulene likely involves a combination of influencing membrane-associated genetic processes and potentially altering the physical integrity and function of the cell membrane.
Interference with Microbial Metabolic Pathways
Current research literature does not provide specific details on the mechanisms by which this compound interferes with microbial metabolic pathways.
Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Bacteroides fragilis, Escherichia coli)
There is a lack of specific data in the available scientific literature regarding the direct antibacterial activity of isolated this compound against the bacterial strains Staphylococcus aureus, Bacteroides fragilis, and Escherichia coli. While studies have been conducted on essential oils containing humulene (B1216466) isomers, the precise contribution and efficacy of the gamma isomer remain to be elucidated.
Antiproliferative and Cytotoxic Effects in Specific Cancer Cell Lines
Induction of Apoptosis and Cell Cycle Arrest Pathways in vitro
Research has demonstrated that γ-humulene possesses pro-apoptotic properties in human colorectal carcinoma cells. A study focused on the HT-29 cell line confirmed that γ-humulene can induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells researchgate.net. This suggests that a key mechanism of its anticancer activity is the activation of intrinsic cellular pathways leading to cell death. Further investigation into the specific molecular targets and signaling cascades, such as the potential involvement of caspases or Bcl-2 family proteins, is warranted to fully understand this effect.
Cytotoxicity against Adenocarcinomas and Other Cell Lines (e.g., HT-29, J5, A549)
The cytotoxic potential of γ-humulene has been specifically evaluated against the HT-29 human colorectal adenocarcinoma cell line. In a 24-hour treatment period, γ-humulene demonstrated a dose-dependent and significant reduction in the viability of HT-29 cells researchgate.net. The half-maximal inhibitory concentration (IC50) value was determined to be 53.67 ± 2.99 μM, indicating potent cytotoxic activity researchgate.net.
There is no specific information available in the current literature regarding the cytotoxic effects of this compound on the J5 or A549 cell lines.
| Cell Line | Compound | Effect | IC50 Value | Source |
| HT-29 (Human Colorectal Adenocarcinoma) | This compound | Dose-dependent reduction in cell viability | 53.67 ± 2.99 μM | researchgate.net |
| HT-29 (Human Colorectal Adenocarcinoma) | This compound | Induction of Apoptosis | Not Specified | researchgate.net |
Anti-inflammatory Mechanisms in Experimental Models
This compound has been identified as a major bioactive constituent in an active fraction of the plant Emilia sonchifolia (AFES), which exhibits significant anti-inflammatory properties in murine models nih.gov. The anti-inflammatory mechanisms were investigated through both in vivo and molecular analyses.
In carrageenan-induced paw edema, a standard model for acute inflammation, AFES (at a concentration of 5 mg/kg body weight) demonstrated a marked reduction in edema nih.gov. This effect was associated with a significant decrease in the levels of key pro-inflammatory mediators.
Key Anti-inflammatory Effects of γ-humulene containing fraction (AFES):
Reduction of Pro-inflammatory Cytokines: Treatment with the active fraction led to decreased levels of inflammatory cytokines nih.gov.
Downregulation of Inflammatory Enzymes: Gene expression analysis confirmed an efficient downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two critical enzymes in the inflammatory cascade nih.gov.
Modulation of Inflammatory Markers: A significant decrease in C-reactive protein (CRP) and nitric oxide (NO) levels was also observed nih.gov.
Furthermore, the study highlighted the protective effects of the γ-humulene-rich fraction against urotoxicity induced by the chemotherapeutic agent cyclophosphamide, indicating a potential role in mitigating inflammation-related side effects of cancer therapy nih.gov. These findings collectively establish that this compound contributes to anti-inflammatory activity by suppressing the expression and production of multiple critical mediators of inflammation nih.gov.
| Model System | Treatment | Key Findings | Source |
| Carrageenan-induced rat paw edema | Active Fraction of E. sonchifolia (majorly γ-humulene) | Significant reduction in paw edema | nih.gov |
| Murine model | Active Fraction of E. sonchifolia (majorly γ-humulene) | Decreased levels of pro-inflammatory cytokines, C-reactive protein, and nitric oxide | nih.gov |
| Molecular Analysis | Active Fraction of E. sonchifolia (majorly γ-humulene) | Downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) gene expression | nih.gov |
Reduction of Inflammatory Markers in vitro and in Animal Models
This compound, and more extensively its isomer α-humulene, have been investigated for their ability to reduce key inflammatory markers in various experimental models. In lipopolysaccharide (LPS)-stimulated microglial cells, humulene-type sesquiterpenoids have been shown to significantly decrease levels of nitric oxide (NO), a known inflammatory mediator. nih.gov This anti-inflammatory action is further supported by the observed suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes in activated microglial cells. acs.org Studies using inflamed rat paw models also demonstrated that α-humulene administration led to reduced neutrophil migration into the tissue, a critical step in the inflammatory cascade. nih.gov
The table below summarizes the observed effects of humulene and its derivatives on key inflammatory markers.
| Model System | Inflammatory Marker | Observed Effect | Reference |
| LPS-stimulated BV2 microglial cells | Nitric oxide (NO) | Significant, concentration-dependent reduction | nih.gov |
| LPS-activated microglial cells | iNOS Protein Expression | Significant suppression | acs.org |
| LPS-activated microglial cells | COX-2 Protein Expression | Significant suppression | acs.org |
| LPS-inflamed rat paws | Neutrophil Migration | Decrease in migration | nih.gov |
Modulation of Cytokine Production and Signaling Cascades
The anti-inflammatory properties of humulene isomers are closely linked to their ability to modulate the production of cytokines and interfere with intracellular signaling cascades. In studies utilizing the human monocyte cell line THP-1, α-humulene demonstrated a significant, dose-dependent reduction in the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) following stimulation with LPS. nih.govresearchgate.netnih.gov A maximum inhibition of 60% was observed at a concentration of 100 µM. nih.govresearchgate.net However, at the same concentrations, α-humulene did not significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β) in the same model. nih.govresearchgate.net
Conversely, other research indicates that the anti-inflammatory effect of α-humulene is related to its action on both TNF-α and IL-1β. researchgate.netnih.gov Furthermore, a rearranged humulene-type sesquiterpenoid, agarperoxinol B, was found to remarkably inhibit the production of TNF-α, IL-6, and IL-1β in LPS-activated microglia. acs.org Mechanistic studies suggest that these effects are mediated through the inhibition of key signaling pathways. α-Humulene has been shown to decrease the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor in the inflammatory response. nih.gov Additionally, agarperoxinol B was found to inhibit the phosphorylation of the Akt and JNK signaling pathways, which are also involved in regulating inflammation. acs.org
The table below details the modulatory effects of humulene and related compounds on cytokine production.
| Cell Model | Cytokine | Compound Tested | Effect | Reference |
| LPS-induced THP-1 cells | Interleukin-6 (IL-6) | α-humulene | Dose-dependent decrease (up to 60% inhibition) | nih.govresearchgate.net |
| LPS-induced THP-1 cells | Tumor Necrosis Factor-alpha (TNF-α) | α-humulene | No significant reduction | nih.govresearchgate.net |
| LPS-induced THP-1 cells | Interleukin-1β (IL-1β) | α-humulene | No significant reduction | nih.govresearchgate.net |
| LPS-activated microglial cells | TNF-α, IL-6, IL-1β | Agarperoxinol B | Dose-dependent inhibition | acs.org |
Antioxidant Mechanisms
Free Radical Scavenging Capabilities
Direct free radical scavenging by this compound, as measured by common assays like DPPH or ABTS, is not extensively documented in the scientific literature. researchgate.netnih.govnih.govukm.mye3s-conferences.org However, its isomer α-humulene is noted to possess potential antioxidant effects. researchgate.net Investigations into its role in oxidative stress reveal a complex interaction rather than simple radical quenching. In neuronal cell models, humulene was found to increase intracellular reactive oxygen species (ROS) after a 4-hour incubation period. nih.gov This suggests that under certain conditions, it may not act as a direct scavenger but rather modulates cellular redox environments.
Mitigation of Oxidative Stress in Cellular Systems
While direct scavenging activity is not clearly established, humulene demonstrates an ability to mitigate oxidative stress in cellular systems, particularly in the presence of other antioxidants. In a study using PC12 neuronal cells, humulene exposure led to a significant increase in intracellular ROS. nih.gov However, when the cells were pretreated with the antioxidant glutathione (GSH), the ROS formation induced by humulene was significantly reduced. nih.gov This finding indicates that while humulene itself may generate ROS in some contexts, its effects can be counteracted by cellular antioxidant defense systems, and it may participate in complex redox signaling pathways. nih.gov It has also been noted that α-humulene can decrease cellular GSH content, which could contribute to an increase in ROS production and induce cytotoxicity in certain tumor cell lines. nih.gov
The table below shows the effect of humulene on ROS formation in PC12 cells and the mitigating effect of glutathione.
| Cell Line | Treatment | Effect on Intracellular ROS | Reference |
| PC12 Neuronal Cells | Humulene (200 μM) for 4 hrs | Significant increase | nih.gov |
| PC12 Neuronal Cells | Glutathione (GSH) pretreatment followed by Humulene | Significant reduction of humulene-induced ROS | nih.gov |
Antiparasitic and Antileishmanial Investigations
This compound and its isomers, primarily as components of essential oils, have been evaluated for activity against various parasites. The essential oil of Protium ovatum, which contains α-humulene, demonstrated promising leishmanicidal activity against promastigote forms of Leishmania amazonensis, with a half-maximal inhibitory concentration (IC50) of 2.28 μg/mL. scielo.br The same essential oil also exhibited trypanocidal activity against trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 value of 28.55 μg/mL. scielo.br Additionally, an essential oil rich in α-humulene and other sesquiterpenes showed activity against Trichomonas vaginalis, with IC50 values of 0.016% (v/v) after 48 hours of incubation. mdpi.com
Insecticidal, Larvicidal, and Repellent Activities
Humulene isomers have shown significant potential as botanical insecticides, larvicides, and repellents against various insect species. researchgate.net Ingestion toxicity tests showed that α-humulene was effective against third-instar larvae of the Old-World bollworm, Helicoverpa armigera, with a median lethal concentration (LC50) of 20.86 µg/mL. nih.gov The compound also displayed ovicidal activity against this pest, with a median effective concentration (EC50) of 77.10 µg/mL. nih.gov
Against mosquito vectors, α-humulene has been identified as an active compound. It is an effective larvicide against disease-transmitting mosquitoes, including Anopheles subpictus, Aedes albopictus, and Culex tritaeniorhynchus. fahumsci.com Furthermore, it acts as an oviposition deterrent against Aedes aegypti, the vector for dengue and yellow fever. nih.gov Studies have also confirmed that α-humulene elicits antennal responses in several mosquito species, indicating its role in repellency. google.com Essential oils containing high proportions of α-humulene have demonstrated prolonged repellent effects against Aedes aegypti. mdpi.com
The table below summarizes the insecticidal, larvicidal, and repellent activities of α-humulene.
| Target Insect | Activity Type | Metric | Value | Reference |
| Helicoverpa armigera | Ingestion Toxicity (Larvicidal) | LC50 | 20.86 µg/mL | nih.gov |
| Helicoverpa armigera | Ovicidal | EC50 | 77.10 µg/mL | nih.gov |
| Aedes aegypti | Oviposition Deterrent | - | Significantly active | nih.gov |
| Aedes aegypti | Repellent | - | Contributes to prolonged repellency | mdpi.com |
| Anopheles subpictus | Larvicidal | - | Highly effective | fahumsci.com |
| Aedes albopictus | Larvicidal | - | Highly effective | fahumsci.com |
| Culex tritaeniorhynchus | Larvicidal | - | Highly effective | fahumsci.com |
| Various Mosquitoes | Antennal Elicitor | - | Elicited antennal responses | google.com |
Effects on Mosquito Vectors (e.g., Anopheles aegypti, Aedes albopisctus, Culex quinquefascisatus)
Scientific literature detailing the specific effects of isolated this compound on mosquito vectors such as Anopheles aegypti, Aedes albopictus, and Culex quinquefasciatus is limited. While some studies have investigated the insecticidal and larvicidal properties of essential oils containing γ-humulene as a constituent, the individual contribution of this specific isomer to the observed bioactivity has not been extensively elucidated.
For instance, essential oils from certain plants, which include γ-humulene among their components, have demonstrated larvicidal activity against various mosquito species. However, these oils contain a complex mixture of terpenes and other volatile compounds, making it difficult to attribute the effects solely to γ-humulene without further research on the isolated compound. Studies focusing on other isomers, such as α-humulene, have shown effects like oviposition deterrence in Aedes aegypti, but these findings cannot be directly extrapolated to this compound due to stereospecific differences in biological activity.
Due to the lack of specific data on the isolated compound's effects, a data table on the larvicidal, adulticidal, or oviposition-deterrent activities of this compound against the specified mosquito vectors cannot be provided at this time. Further research is required to determine the precise role and potential of this compound as a mosquitocidal agent.
Role as Defensive Allomones and Alarm Pheromones in Invertebrate Systems
This compound has been identified as a component of the defensive secretions in certain invertebrates, suggesting a role as a defensive allomone. Allomones are chemical substances produced and released by an individual of one species that affect the behavior of a member of another species to the benefit of the originator but not the receiver.
The role of this compound as an alarm pheromone in invertebrates is less clear from the available scientific literature. While some sesquiterpenes are known to function as alarm pheromones, such as (E)-β-farnesene in aphids, there is currently insufficient evidence to definitively characterize this compound as a widespread alarm pheromone in invertebrate systems.
Ecological Roles and Chemical Ecology
Involvement in Plant Defense Mechanisms
Plants have evolved sophisticated defense strategies to counteract threats from herbivores and pathogens. These defenses can be direct, through the production of toxic or repellent compounds, or indirect, by attracting the natural enemies of herbivores. (1Z,6E)-gamma-humulene is implicated in both of these defensive pathways.
Direct Defense against Herbivores and Pathogens
While specific research on the direct defensive properties of this compound against herbivores is limited, the broader class of humulenes, including its isomer α-humulene, has demonstrated antimicrobial activities. Studies on essential oils containing α-humulene have shown inhibitory effects against various fungal and bacterial pathogens. For instance, α-humulene has been identified as a component in essential oils with documented antifungal and antibacterial properties, suggesting a potential role for its isomers, like this compound, in protecting plants from pathogenic microorganisms. However, direct evidence of the antifeedant or toxic effects of this compound on insect herbivores requires further investigation.
Table 1: Reported Antimicrobial Activity of Humulene (B1216466) Isomers
| Isomer | Target Organism | Type of Activity |
|---|
Note: This table is based on the activities reported for the more commonly studied α-humulene, and further research is needed to confirm similar activities for this compound.
Indirect Defense and Tritrophic Interactions
A more clearly defined role for sesquiterpenes like this compound lies in indirect defense, which involves a tritrophic interaction between the plant, the herbivore, and the herbivore's natural enemies. When a plant is attacked by an herbivore, it often releases a specific blend of volatile organic compounds (VOCs). This herbivore-induced plant volatile (HIPV) plume acts as a chemical cue, guiding predators and parasitoids to the location of the feeding herbivore.
Research has shown that the emission of sesquiterpenes, including isomers of humulene, is often induced or increased following herbivore damage. While specific studies focusing solely on this compound are not abundant, it is recognized as a common constituent of such induced volatile blends in various plant species. These chemical signals are crucial for the foraging success of natural enemies, thereby reducing the herbivore pressure on the plant. The precise composition of the volatile blend can convey specific information about the identity of the herbivore, allowing for a targeted attraction of appropriate predators or parasitoids.
Role as Semiochemicals and Inter-Organismal Communication
Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. This compound functions as a semiochemical in various ecological contexts. In the context of tritrophic interactions, it acts as a synomone , a type of semiochemical that benefits both the emitter (the plant) and the receiver (the natural enemy of the herbivore).
Beyond attracting natural enemies, plant volatiles can also be involved in plant-to-plant communication. While not specifically demonstrated for this compound, some plant volatiles can be perceived by neighboring plants, priming their defenses in anticipation of a potential threat. Furthermore, herbivores may use certain plant volatiles as kairomones , which are chemical cues that benefit the receiver but not the emitter, to locate their host plants. The specific role of this compound in these types of interactions is an area requiring more detailed research.
Contribution to Volatile Organic Compound (VOC) Profiles of Plants
This compound is a component of the constitutive and induced volatile organic compound (VOC) profiles of numerous plant species. The VOC profile of a plant is a complex mixture of various chemical compounds, and its composition can vary significantly depending on the plant species, developmental stage, and prevailing environmental conditions.
Biogeographical and Environmental Influences on Ecological Production
The production and emission of this compound, like other plant secondary metabolites, are not static but are influenced by a range of biogeographical and environmental factors. These abiotic and biotic stressors can significantly alter the plant's metabolic processes, leading to changes in its VOC profile.
Abiotic factors such as light intensity, temperature, water availability (drought stress), and nutrient levels in the soil can all impact the biosynthesis of terpenes. For example, moderate drought stress has been shown in some plant species to increase the production of certain secondary metabolites as a protective mechanism. Temperature and light are also critical, as they provide the energy and optimal conditions for the enzymatic reactions involved in terpene synthesis.
Biotic factors , primarily herbivory and pathogen attacks, are potent inducers of this compound production. The plant's perception of tissue damage and specific elicitors from the attacking organism triggers a signaling cascade that leads to the increased synthesis and release of this and other defensive compounds.
Note: The effects can be species-specific and depend on the intensity and duration of the stressor.
Biotechnological Production and Engineered Biosynthesis
Heterologous Expression Systems for (1Z,6E)-gamma-Humulene Production
The foundation of biotechnological terpenoid production lies in the successful expression of the required biosynthetic enzymes in a suitable microbial host. This "heterologous expression" allows for the controlled and scalable production of the target compound.
Engineering of Microbial Hosts (e.g., E. coli) for Sesquiterpene Biosynthesis
Escherichia coli is a widely used microbial chassis for the production of sesquiterpenes due to its rapid growth, well-understood genetics, and the availability of extensive genetic engineering tools. nih.govacs.orgnih.gov The native metabolism of E. coli produces farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenes, through the methylerythritol 4-phosphate (MEP) pathway. frontiersin.orgmdpi.comresearchgate.net However, the natural levels of FPP are generally low, as it is primarily used for essential cellular functions. researchgate.net
To enhance the production of this compound, several engineering strategies are employed:
Introduction of the Mevalonate (B85504) (MVA) Pathway: A common and effective strategy is to introduce the heterologous mevalonate (MVA) pathway from organisms like Saccharomyces cerevisiae into E. coli. frontiersin.orgoup.com The MVA pathway also produces FPP and has been shown to be more efficient for terpenoid production in many cases. frontiersin.orgoup.com This involves the co-expression of a set of genes encoding the enzymes of the MVA pathway.
Overexpression of Key Pathway Enzymes: The expression of the gene encoding γ-humulene synthase is essential to convert FPP into the desired product. nih.govresearchgate.net Often, this involves using codon-optimized genes to ensure high levels of functional protein expression in E. coli. nih.govresearchgate.net
Downregulation of Competing Pathways: To channel the metabolic flux towards FPP and subsequently to γ-humulene, competing pathways that also utilize FPP are often downregulated or knocked out. A key target is the squalene (B77637) synthase (SQS), which converts FPP to squalene, the precursor for sterols. nih.gov
Optimization of Fermentation Conditions: Factors such as the choice of carbon source (e.g., glycerol), induction conditions for gene expression (e.g., IPTG concentration), and the use of two-phase fermentation systems with an organic overlay (e.g., n-dodecane) to capture the volatile terpene product can significantly improve yields. frontiersin.orgresearchgate.net
Optimization of Biosynthetic Pathways in Engineered Organisms
Once the necessary genes are introduced, further optimization of the biosynthetic pathway is crucial to maximize the yield of this compound. This involves fine-tuning the expression levels of the pathway enzymes to achieve a balanced metabolic flux and avoid the accumulation of toxic intermediates.
Key optimization strategies include:
Promoter and Ribosome Binding Site (RBS) Engineering: The strength of promoters and RBSs controlling the expression of each enzyme in the pathway can be modulated to control protein levels. This allows for a more balanced pathway where no single step becomes a bottleneck.
Enzyme Co-localization: Spatially organizing the enzymes of a metabolic pathway within the cell can enhance efficiency by channeling substrates between active sites. researchgate.net This can be achieved by creating fusion proteins or using synthetic protein scaffolds.
Host Strain Selection and Optimization: Different E. coli strains can exhibit varying efficiencies in producing heterologous products. Screening different host strains and further engineering them to, for example, improve precursor supply can lead to significant production increases. frontiersin.org
Enzyme Engineering for Enhanced Yield and Product Specificity
The terpene synthase is the key enzyme that determines the final product of the biosynthetic pathway. rsc.org The promiscuity of many terpene synthases, including γ-humulene synthase which can produce over 50 different sesquiterpenes, presents both a challenge and an opportunity. researchgate.netrsc.org Enzyme engineering techniques are employed to enhance the yield and specificity towards the desired product, this compound.
Directed Evolution and Site-Directed Mutagenesis of Terpene Synthases
Directed evolution and site-directed mutagenesis are powerful tools to alter the function of terpene synthases. nih.govresearchgate.netnih.gov
Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for mutants with improved properties. nih.govacs.org This approach can be used to enhance the catalytic activity (kcat) or reduce the Michaelis constant (Km) of the enzyme for its substrate, FPP. acs.org
Site-Directed Mutagenesis: This rational design approach involves making specific changes to the amino acid sequence of the enzyme based on its three-dimensional structure and known structure-function relationships. researchgate.netnih.gov By targeting "plasticity residues" in the active site, it is possible to reshape the catalytic pocket and influence the reaction cascade. nih.govresearchgate.netnih.gov For instance, systematic recombination of plasticity residues in γ-humulene synthase has led to the creation of novel terpene synthases with high specificity for different sesquiterpenes. nih.govresearchgate.net
| Enzyme | Mutation | Effect on Product Profile | Reference |
| Abies grandis γ-humulene synthase | Combination of two mutations | >50-fold increase in a minority terpene alcohol product | nih.govacs.org |
| Artemisia annua α-bisabolol synthase | L381A | ~2-fold increase in γ-humulene production | frontiersin.orgcardiff.ac.uk |
| Solidago canadensis germacrene A synthase | G402 | Shift in major product to γ-humulene | mdpi.com |
| Artemisia annua α-bisabolol synthase | T399L | Formation of γ-humulene | mdpi.com |
Tailoring Stereoselectivity and Regioselectivity
The precise three-dimensional structure of the terpene synthase active site dictates the folding of the flexible FPP substrate and the subsequent cyclization and rearrangement reactions, thus controlling the stereochemistry and regiochemistry of the final product. nih.gov By modifying the active site contour, it is possible to alter the product outcome.
For example, studies on humulene (B1216466) synthases have shown that a single amino acid substitution can switch the stereoselectivity of the enzyme, leading to the production of different humulene isomers. nih.gov This highlights the potential to engineer γ-humulene synthase to specifically produce the (1Z,6E) isomer with high fidelity. The ability to control these aspects is crucial for producing a pure, single-isomer product, which is often a requirement for pharmaceutical and other high-value applications. nih.gov
Synthetic Biology Approaches for Novel Terpenoid Creation
Synthetic biology offers exciting possibilities for the creation of novel terpenoids that are not found in nature. By combining enzymes from different organisms and engineering novel catalytic functions, it is possible to expand the chemical diversity of terpenes.
Combinatorial Biosynthesis: This approach involves assembling biosynthetic pathways with enzymes from different sources to create novel combinations. wiley.com For example, a γ-humulene synthase could be combined with a cytochrome P450 monooxygenase from a different organism to produce a hydroxylated version of γ-humulene.
Artificial Metalloenzymes: The creation of artificial metalloenzymes by incorporating a metal cofactor into a protein scaffold can introduce novel catalytic activities, such as cyclopropanation, into a biosynthetic pathway. hznu.edu.cn This could potentially be used to create novel derivatives of this compound.
Genome Mining: The vast amount of genomic data available from various organisms provides a rich resource for discovering new terpene synthases with unique product profiles. researchgate.net These newly discovered enzymes can then be used in engineered microbial hosts to produce novel terpenoids.
By leveraging these advanced synthetic biology tools, the future of terpenoid production will not only involve the efficient synthesis of known compounds like this compound but also the creation of a vast array of new-to-nature molecules with potentially valuable properties. researchgate.netrsc.org
Computational and Theoretical Investigations of 1z,6e Gamma Humulene
Computational and theoretical methods are indispensable tools for unraveling the complex chemical and biological properties of sesquiterpenes like (1Z,6E)-gamma-humulene. These in silico approaches provide deep insights into molecular behavior, from conformational dynamics to enzymatic synthesis and potential biological functions, complementing experimental research.
Emerging Research Avenues and Future Directions
Advanced Strategies for Synthetic Route Efficiency
The chemical synthesis of (1Z,6E)-gamma-humulene presents considerable challenges due to its complex, 11-membered ring structure. To overcome these hurdles, researchers are increasingly turning to biocatalysis, a greener and more efficient alternative to traditional chemical synthesis. scispace.com
A key focus is the enzyme γ-humulene synthase, which naturally catalyzes the formation of γ-humulene from farnesyl diphosphate (B83284) (FPP). wikipedia.org However, this enzyme is often promiscuous, producing a mixture of up to 52 different sesquiterpenes. rsc.orgiomcworld.comnih.gov This lack of specificity hinders the efficient production of pure this compound.
To address this, scientists are employing enzyme engineering techniques to enhance the selectivity and efficiency of γ-humulene synthase. wiley-vch.de By making specific amino acid substitutions in the enzyme's active site, researchers have been able to create variants that favor the production of a single or a few specific sesquiterpenes. scispace.comwiley-vch.de For instance, rational design of residues in the active site of γ-humulene synthase has led to the construction of novel, specific sesquiterpene synthases. wiley-vch.de This approach not only improves the yield of the desired product but also allows for the creation of new molecules with potentially valuable properties. wiley-vch.de
Another promising strategy involves the use of substrate analogs. By modifying the starting material, FPP, researchers can influence the reaction pathway and favor the formation of specific products. cardiff.ac.uk For example, the introduction of a fluorine atom at the C6 position of FPP can electronically influence the carbocation intermediates formed during the reaction, leading to a different product profile. cardiff.ac.uk
Integration of Multi-Omics Data for Comprehensive Biosynthesis Understanding
A deeper understanding of the biosynthetic pathways leading to this compound is crucial for developing efficient production methods. The integration of multi-omics data, including genomics, transcriptomics, and metabolomics, is providing a comprehensive view of these complex processes. nih.gov
Plants have two distinct pathways for producing the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com These precursors are then converted to farnesyl diphosphate (FPP), the direct precursor of sesquiterpenes like γ-humulene. rsc.orgmdpi.com
Multi-omics analyses allow researchers to identify the specific genes and enzymes involved in each step of the pathway and to understand how their expression is regulated. nih.gov For example, a study on Isochrysis galbana used a combination of genomics, transcriptomics, and metabolomics to elucidate the biosynthesis of fucoxanthin, another important terpenoid. nih.gov This type of integrated approach can be applied to this compound to identify bottlenecks in the production pathway and to devise strategies for overcoming them.
Metabolic engineering, guided by multi-omics data, offers a powerful tool for improving the yield of this compound. nih.gov By overexpressing key enzymes or introducing entire pathways into heterologous hosts like E. coli or yeast, scientists can create microbial cell factories for the sustainable production of this valuable compound. nih.govresearchgate.net
Exploration of Novel Mechanisms of Biological Action in Underexplored Systems
While the anti-inflammatory and anticancer properties of humulene (B1216466) isomers have been reported, the specific biological activities of this compound are still being explored. nih.govresearchgate.netresearchgate.net Research is now moving towards investigating its effects in underexplored biological systems to uncover novel mechanisms of action.
One area of interest is its potential as an antimicrobial agent. nih.gov Essential oils containing γ-humulene have shown activity against various pathogens. nih.gov Further research is needed to determine the specific contribution of this compound to this activity and to elucidate its mechanism of action against bacteria, fungi, and viruses.
Another promising avenue is the investigation of its effects on the nervous system. Other sesquiterpenes have been shown to possess sedative, anticonvulsant, and antinociceptive properties. sci-hub.se It is plausible that this compound may also exhibit similar activities, warranting further investigation.
The anti-inflammatory properties of humulenes are well-documented, with studies showing they can reduce the production of inflammatory mediators. uran.ua Future research could focus on the specific molecular targets of this compound in inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
Development of Sustainable Production Technologies for this compound and its Derivatives
The increasing demand for natural products like this compound necessitates the development of sustainable production technologies. nih.gov Traditional methods of extraction from plants are often inefficient and environmentally taxing.
Metabolic engineering of microorganisms such as Saccharomyces cerevisiae (yeast) and Escherichia coli offers a promising and sustainable alternative. nih.govresearchgate.netacs.org By introducing the necessary biosynthetic genes, these microorganisms can be programmed to produce high titers of this compound from renewable feedstocks like glucose. acs.org
Significant progress has been made in optimizing these microbial factories. Strategies include increasing the precursor supply, overexpressing bottleneck enzymes, and reconstituting entire biosynthetic pathways in heterologous hosts. nih.gov For instance, combining peroxisomal and cytoplasmic engineering in S. cerevisiae has been shown to significantly boost the production of the related sesquiterpene, α-humulene. acs.org
Furthermore, the development of biocatalytic processes using either whole cells or purified enzymes is another key area of research. scispace.com These methods can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. scispace.com
Investigation of this compound in Complex Natural Product Mixtures and Synergistic Interactions
This compound rarely occurs in isolation in nature. It is typically found as a component of complex essential oil mixtures, alongside other terpenes and phytochemicals. biotechrep.iracgpubs.org Understanding the interactions between these compounds is crucial, as they can exhibit synergistic, additive, or antagonistic effects. researchgate.net
Recent studies have shown that combinations of essential oils can have greater antioxidant and antimicrobial activity than the individual oils alone. biotechrep.irnih.gov For example, a blend of essential oils from Thymus fontanesii, Artemisia herba-alba, and Rosmarinus officinalis demonstrated significantly higher antioxidant activity than each oil by itself. biotechrep.ir Similarly, combinations of the essential oil of Mallotus repandus with the antibiotic Streptomycin showed synergistic effects against several bacterial strains. acgpubs.org
These findings highlight the importance of studying this compound within the context of its natural chemical environment. Future research should focus on identifying the specific compounds that interact with this compound and characterizing the nature of these interactions. This knowledge could lead to the development of more effective natural product-based therapies and preservatives.
Q & A
Q. How does this compound’s stability vary under photolytic or oxidative conditions, and what degradants form?
Q. What ethical considerations arise in reporting negative or inconclusive results for this compound studies?
- Methodological Answer: Disclose all raw data, including failed experiments, in supplementary materials. Follow COPE (Committee on Publication Ethics) guidelines to avoid selective reporting bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
